molecular formula C32H26F12N4O3 B4628081 4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)

4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)

Cat. No. B4628081
M. Wt: 742.6 g/mol
InChI Key: UPUXRHBPMMZVJF-JAMPESMLSA-N
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Description

The compound mentioned appears to be a complex molecule with several functional groups, including oxybis, trifluoromethyl groups, and a bicycloheptane moiety. Compounds with such functional groups often exhibit unique physical and chemical properties and are of interest in various fields such as materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

While specific synthesis pathways for the mentioned compound are not directly available, similar compounds often involve multi-step synthetic routes. For example, Gu et al. (2009) described a practical synthesis of 5,5′-Methylene-bis(benzotriazole), highlighting the challenges and innovations in the synthesis of complex molecules (Gu et al., 2009).

Molecular Structure Analysis

The molecular structure of complex organic compounds like the one described is typically analyzed using spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques allow for the determination of molecular frameworks, functional groups, and stereochemistry.

Chemical Reactions and Properties

The presence of trifluoromethyl groups and a bicyclo[2.2.1]hept-2-yl moiety suggests the compound may exhibit unique reactivity patterns. For instance, fluorinated compounds are known for their altered electronic properties and reactivity due to the strong electron-withdrawing nature of fluorine atoms. Moskalik (2023) discussed the monofluoromethylation of N-heterocyclic compounds, highlighting the impact of fluorine atoms on chemical reactivity and the properties of molecules (Moskalik, 2023).

Scientific Research Applications

Synthesis and Structure Analysis

A study by Sarma et al. (2012) highlights the synthesis and structural analysis of a metal-organic framework (MOF) compound, which closely resembles the TiS(2) layer. The compound exhibits strong antiferromagnetic interactions and represents the first observation of a pillared TiS(2) layer in a MOF compound (Sarma, Mahata, Natarajan, Panissod, Rogez, & Drillon, 2012).

Catalytic and Chemical Reactions

Molnár et al. (2003) describe the catalytic role of superacidic trifluoromethanesulfonic acid in the alkylation of benzene with various cyclic ethers. This study sheds light on the reactivity of cyclic ethers and the formation of alkylated products under superacidic conditions (Molnár, Ledneczki, Bucsi, & Bartók, 2003).

Novel Schiff's Bases Synthesis

Zayed and Zayed (2015) synthesized novel bisaldehyde-hydrazide Schiff's bases with potential biological activities. Their study provides insights into the molecular structures and active groups responsible for their biological activities, offering a significant contribution to the field of organic chemistry (Zayed & Zayed, 2015).

Anticancer and Antimicrobial Activities

In 2017, Zayed et al. reported on the synthesis of a novel Schiff base and its complexes, focusing on their pronounced anticancer and antimicrobial activities. This study is crucial for understanding the potential of such compounds in medical applications (Zayed, Zayed, Fahim, & El-Samahy, 2017).

Fluorescent Properties of Compounds

Wang Zhuo-yuan (2009) investigated the fluorescent properties of 2,2'-[Oxybis(methylene)]bis(benzimidazole) and its complexes with Ni(II) and La(III). This research provides valuable information on the use of these compounds as potential fluorescent materials (Wang Zhuo-yuan, 2009).

properties

IUPAC Name

N-[(E)-[5,5,6-trifluoro-6-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]methylideneamino]-4-[4-[[(E)-[5,5,6-trifluoro-6-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]methylideneamino]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26F12N4O3/c33-27(31(39,40)41)23-11-19(29(27,35)36)9-17(23)13-45-47-25(49)15-1-5-21(6-2-15)51-22-7-3-16(4-8-22)26(50)48-46-14-18-10-20-12-24(18)28(34,30(20,37)38)32(42,43)44/h1-8,13-14,17-20,23-24H,9-12H2,(H,47,49)(H,48,50)/b45-13+,46-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUXRHBPMMZVJF-JAMPESMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=NNC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NN=CC5CC6CC5C(C6(F)F)(C(F)(F)F)F)C(C2(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C2C(C(C1C2)(F)F)(F)C(F)(F)F)/C=N/NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N/N=C/C5C6C(C(C(C5)C6)(F)F)(F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26F12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-oxybis(N'-{(E)-[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylidene}benzohydrazide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)
Reactant of Route 2
4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)
Reactant of Route 3
4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)
Reactant of Route 4
4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)
Reactant of Route 5
4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)

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